3-(Trifluoromethyl)phenylboronic acid

Descripción general

Descripción

El ácido 3-(trifluorometil)fenilborónico es un compuesto organoborónico con la fórmula molecular C7H6BF3O2 . Es un derivado del ácido fenilborónico, donde un grupo trifluorometil está unido al anillo fenilo. Este compuesto se utiliza ampliamente en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura .

Aplicaciones Científicas De Investigación

El ácido 3-(trifluorometil)fenilborónico tiene una amplia gama de aplicaciones en la investigación científica:

Direcciones Futuras

Mecanismo De Acción

El mecanismo por el cual el ácido 3-(trifluorometil)fenilborónico ejerce sus efectos es principalmente a través de su participación en reacciones de acoplamiento cruzado. En la reacción de Suzuki-Miyaura, el compuesto sufre transmetalación con un catalizador de paladio, seguido de una eliminación reductiva para formar el producto deseado . El grupo trifluorometil mejora la reactividad y la estabilidad del ácido borónico, convirtiéndolo en un reactivo valioso en la síntesis orgánica .

Compuestos similares:

Ácido fenilborónico: Carece del grupo trifluorometil, haciéndolo menos reactivo en ciertas reacciones de acoplamiento cruzado.

Ácido 4-(trifluorometil)fenilborónico: Estructura similar pero con el grupo trifluorometil en la posición para, lo que puede afectar su reactividad y selectividad en las reacciones.

Ácido 3,5-bis(trifluorometil)fenilborónico: Contiene dos grupos trifluorometil, lo que aumenta sus efectos atractores de electrones y su reactividad.

Singularidad: El ácido 3-(trifluorometil)fenilborónico es único debido a la posición del grupo trifluorometil, que proporciona un equilibrio entre reactividad y estabilidad. Esto lo hace particularmente útil en la síntesis de moléculas orgánicas complejas donde se requiere un control preciso sobre la reactividad .

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. This inhibition leads to increased levels of fatty acid amides, which can affect various physiological processes. Additionally, this compound can interact with other proteins and enzymes through its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FAAH by this compound can lead to altered signaling pathways involving endocannabinoids, which play a role in pain sensation, mood regulation, and appetite control. Furthermore, changes in gene expression and cellular metabolism can result from the compound’s interaction with other cellular proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group in the compound can interact with diols and other nucleophiles, leading to enzyme inhibition or activation. For example, the inhibition of FAAH by this compound occurs through the formation of a covalent bond between the boronic acid group and the active site serine residue of the enzyme. This interaction prevents the enzyme from degrading fatty acid amides, resulting in increased levels of these signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to the compound can lead to sustained inhibition of FAAH and other enzymes, resulting in prolonged changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit FAAH and modulate endocannabinoid signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, due to its interaction with other cellular proteins and enzymes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and physiological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, the inhibition of FAAH by this compound leads to increased levels of fatty acid amides, which can influence lipid metabolism and energy homeostasis. Additionally, the compound’s interaction with other enzymes can result in changes in the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by its binding to plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. These interactions can influence the compound’s activity and function within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El método principal para sintetizar el ácido 3-(trifluorometil)fenilborónico implica la captura electrofílica de un reactivo organometálico con un éster bórico. Por ejemplo, el bromuro de fenilmagnesio puede reaccionar con borato de trimetilo para formar el éster, que luego se hidroliza para producir el ácido borónico .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto suelen implicar reacciones a gran escala utilizando reactivos organometálicos y ésteres bóricos similares. Las reacciones se llevan a cabo a temperaturas controladas para evitar la sobrealquilación y asegurar altos rendimientos .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-(trifluorometil)fenilborónico principalmente sufre reacciones de sustitución, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Acoplamiento cruzado de Suzuki-Miyaura: Esta reacción implica un catalizador de paladio y una base, típicamente carbonato de potasio, en un disolvente acuoso o alcohólico.

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios compuestos aromáticos sustituidos, que son valiosos intermediarios en productos farmacéuticos y agroquímicos .

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the trifluoromethyl group, making it less reactive in certain cross-coupling reactions.

4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with the trifluoromethyl group in the para position, which can affect its reactivity and selectivity in reactions.

3,5-Bis(trifluoromethyl)phenylboronic Acid: Contains two trifluoromethyl groups, increasing its electron-withdrawing effects and reactivity.

Uniqueness: 3-(Trifluoromethyl)phenylboronic acid is unique due to the position of the trifluoromethyl group, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity is required .

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAORAPRPVIATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370277 | |

| Record name | 3-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-26-3 | |

| Record name | 3-Trifluoromethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

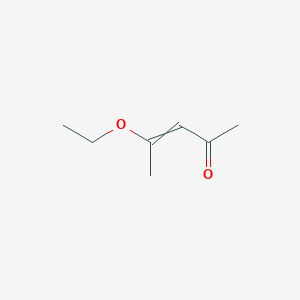

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solubility of 3-(Trifluoromethyl)phenylboronic acid and its boroxine forms in organic solvents?

A: Understanding the solubility of this compound and its equilibrium with its cyclic boroxine esters in various organic solvents is crucial for several reasons []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.